molecular formula C16H26N2O3S B2833156 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 953142-93-3

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2833156
M. Wt: 326.46
InChI Key: JOSOORCAHNPGMB-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, commonly known as MEOP or MP-10, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide has been explored. This includes the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, highlighting the versatile and valuable chemical moieties of sulfonamide derivatives not only in organic syntheses but also in the pharmaceutical industry (Kyosuke Kaneda, 2020).

Pharmacological and Therapeutic Applications

  • Sulfonamide derivatives have shown a broad bioactive spectrum after chemical structural modifications of classical antibacterial aminobenzenesulfonamide. These modifications have led to wide medicinal applications with large development value, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects among others. This indicates the potential for sulfonamide compounds to be developed into drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Industrial and Environmental Relevance

  • The presence and fate of sulfonamide compounds in environmental matrices have been reviewed, particularly focusing on their biodegradability and impact on aquatic environments. This includes their occurrence in water sources and the need for further studies to improve knowledge regarding their toxicity and environmental behavior (Camille Haman et al., 2015).

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-14-4-3-5-16(12-14)22(19,20)17-13-15-6-8-18(9-7-15)10-11-21-2/h3-5,12,15,17H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOORCAHNPGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide

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